![molecular formula C22H19N3O6S B2742014 (Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-98-0](/img/structure/B2742014.png)
(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H19N3O6S and its molecular weight is 453.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound has been investigated as a potent inhibitor of IGF-1R tyrosine kinase, which plays a crucial role in cell growth, proliferation, and survival. By blocking IGF-1R signaling, it may have therapeutic implications in cancer treatment and other diseases associated with aberrant IGF-1R activity .
- The presence of a benzothiazole moiety suggests potential applications in PDT. PDT involves the use of light-activated compounds to selectively destroy cancer cells. The compound’s photophysical properties could make it a candidate for targeted cancer therapy .
- Leveraging the dihydrobenzothiazole scaffold, this compound might participate in diverse synthetic pathways. For instance, it could serve as a precursor for the synthesis of spiropentadiene pyrazolones or oxepino[2,3-c]pyrazoles, which have applications in medicinal chemistry and drug discovery .
Inhibitor of Insulin-Like Growth Factor-1 Receptor (IGF-1R) Tyrosine Kinase
Photodynamic Therapy (PDT)
Spiropentadiene Pyrazolones and Oxepino[2,3-c]pyrazoles Synthesis
properties
IUPAC Name |
methyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S/c1-30-15-6-7-16-17(11-15)32-22(24(16)12-20(28)31-2)23-21(29)13-4-3-5-14(10-13)25-18(26)8-9-19(25)27/h3-7,10-11H,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFPKNGFWMJOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate |
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